2,2',3,5',6-Pentachlorobiphenyl-13C12
Description
Properties
Molecular Formula |
¹³C₁₂H₅Cl₅ |
|---|---|
Molecular Weight |
338.34 |
Synonyms |
(±)-PCB 95-13C12; 2,2’,3’,5,6’-Pentachlorobiphenyl-13C12; 2,3,6,2’,5’-Pentachlorobiphenyl-13C12; 2,5,2’,3’,6’-Pentachlorobiphenyl-13C12; PCB 95-13C12; 2,2’,3,5’,6-Pentachloro-1,1’-biphenyl-13C12 |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing 2,2 ,3,5 ,6 Pentachlorobiphenyl 13c12
Sample Preparation and Extraction Techniques for Complex Environmental Matrices
The initial step in the analysis of environmental samples such as soil, sediment, and biological tissues involves the extraction of the target analytes from the complex matrix. This is followed by a cleanup stage to remove interfering compounds that could compromise subsequent chromatographic and mass spectrometric analysis. gilson.comgilson.com
Optimized Solvent Extraction Methods (e.g., Soxhlet, Accelerated Solvent Extraction)
The choice of extraction method is critical for achieving high recovery of PCBs from solid and semi-solid samples. Traditional and modern techniques each offer distinct advantages.
Soxhlet Extraction: This classic technique, detailed in methods like U.S. EPA Method 3540C, involves the continuous extraction of the sample with a refluxing solvent. epa.goventhalpy.com A solid sample is placed in a thimble within the Soxhlet apparatus, and a solvent mixture, commonly hexane/acetone (1:1), is heated in a round-bottom flask. epa.gov The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, extracting the analytes. Once the extractor fills, the solvent siphons back into the flask, carrying the extracted compounds. enthalpy.com This process repeats for an extended period, typically 18 hours or more, ensuring exhaustive extraction. epa.goventhalpy.com While effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvent (e.g., 300 mL). enthalpy.com Modified Soxhlet extractors have been developed to improve efficiency. researchgate.net
| Parameter | Soxhlet Extraction (EPA Method 3540C) | Accelerated Solvent Extraction (ASE) (EPA Method 3545A) |
|---|---|---|
| Principle | Continuous solid-liquid extraction with refluxing solvent at its boiling point. | Solid-liquid extraction using solvents at elevated temperatures and pressures. thermofisher.com |
| Typical Solvents | Hexane/Acetone (1:1 v/v). epa.gov | Hexane/Acetone (1:1 v/v). thermofisher.comthermofisher.com |
| Extraction Time | ~18 hours. epa.goventhalpy.com | ~10-15 minutes per sample. thermofisher.com |
| Solvent Volume | High (~300 mL). enthalpy.com | Low (~15-40 mL). thermofisher.com |
| Automation | Manual. | Fully automated. thermofisher.comresearchgate.net |
| Advantages | Exhaustive extraction, well-established method. | Fast, low solvent use, high sample throughput. labmanager.com |
| Disadvantages | Time-consuming, large solvent consumption, potential for thermal degradation of analytes. enthalpy.comresearchgate.net | High initial equipment cost. researchgate.net |
Solid Phase Extraction (SPE) and Gel Permeation Chromatography (GPC) for Matrix Cleanup
Following extraction, the resulting solution contains not only the target PCBs but also a variety of co-extracted matrix components like lipids, pigments, and proteins. gilson.comnih.govgilsoncn.com These interferences can negatively affect analytical instrumentation and the accuracy of results. Therefore, a cleanup step is essential.
Solid Phase Extraction (SPE): SPE is a chromatographic technique used to isolate and concentrate analytes from a solution. nih.govnih.gov For PCB analysis, multi-layered silica (B1680970) gel columns, often acidified, are commonly used to remove interfering compounds. researchgate.netresearchgate.net The process involves passing the sample extract through a cartridge containing a solid adsorbent. The PCBs are retained on the sorbent while some impurities pass through. The retained PCBs are then eluted with a small volume of a suitable solvent, such as a mixture of n-hexane and dichloromethane. nih.gov SPE methods are efficient and can be automated, offering good recoveries (often 99-120% for PCB congeners) and reducing the use of large solvent volumes associated with traditional liquid-liquid cleanup. nih.gov
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is a highly effective technique for removing high-molecular-weight interferences like lipids and proteins from sample extracts, which is particularly crucial for fatty tissues. gilson.comgilson.comgilsoncn.comnih.govchromatographyonline.com The principle of GPC is the separation of molecules based on their size. gilson.com The sample extract is passed through a column packed with a porous gel (e.g., cross-linked divinylbenzene-styrene copolymer). gilsoncn.com Large molecules, such as lipids, cannot enter the pores and are quickly eluted from the column. gilson.com Smaller molecules, like the PCB congeners, penetrate the pores of the gel, extending their path through the column and causing them to elute later. gilson.com This allows for the collection of a purified fraction containing the PCBs, free from the high-molecular-weight matrix components. gilson.com
Chromatographic Separation Techniques for Congener Resolution
Due to the structural similarity of the 209 PCB congeners, achieving complete separation is a significant analytical hurdle. gcms.czosti.gov Advanced gas chromatographic techniques are required to resolve individual congeners, which is essential as toxicity varies significantly between them.
High-Resolution Gas Chromatography (HRGC) Column Selection and Optimization
High-Resolution Gas Chromatography (HRGC), utilizing long capillary columns, is the standard for PCB congener analysis. cdc.gov The choice of the stationary phase of the column is paramount for achieving the desired separation.
Commonly used stationary phases include non-polar poly(5%-phenyl-methyl)siloxane (e.g., DB-5 type columns) and more polar phases. cdc.govnih.gov However, no single capillary column can completely separate all 209 congeners. osti.govcdc.gov For instance, even highly efficient columns often result in the co-elution of certain congener pairs or groups, such as 138/163/164. cdc.gov The development of specialized stationary phases, such as the Rtx-PCB, has improved the separation of many congeners. mmu.ac.uk Optimization of the GC parameters, particularly the temperature program, is crucial. A slow temperature ramp (e.g., 1°C/minute) during the elution window of the PCBs can significantly enhance resolution. osti.gov Despite these optimizations, co-elution remains a challenge in one-dimensional GC. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Separation
To overcome the limitations of single-column HRGC, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful tool for separating complex mixtures like PCBs. gcms.czosti.gov GCxGC employs two columns with different stationary phases (an orthogonal system) connected by a modulator. dioxin20xx.org
The effluent from the first-dimension (1D) column is continuously trapped, concentrated, and re-injected onto the second-dimension (2D) column, which is typically shorter and provides a rapid separation. dioxin20xx.org This process results in a significant increase in peak capacity and resolution, allowing for the separation of congeners that co-elute in one-dimensional GC. gcms.czmmu.ac.uk For example, a common column set for PCB analysis is a non-polar Rtx-PCB column in the first dimension coupled with a more polar Rxi-17 column in the second dimension. mmu.ac.uk This setup has been shown to separate 188 of the 209 PCB congeners, with an additional 12 identifiable through data processing, bringing the total to 200 resolved congeners. mmu.ac.uk The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds often appear in ordered patterns, aiding in their identification. nih.gov
| Technique | Principle | Typical Column Combination | Resolution Capability | Advantages | Disadvantages |
|---|---|---|---|---|---|
| High-Resolution Gas Chromatography (HRGC) | Separation based on volatility and interaction with a single stationary phase in a long capillary column. cdc.gov | Poly(5%-phenyl-methyl)siloxane (DB-5 type); Rtx-PCB. nih.govmmu.ac.uk | Incomplete; many congeners co-elute. osti.govcdc.gov | Established methodology, good general separation. | Inability to resolve all 209 congeners on a single column. osti.gov |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Separation using two orthogonal columns connected by a modulator, providing two independent separation mechanisms. dioxin20xx.org | 1D: Rtx-PCB (non-polar); 2D: Rxi-17 (mid-polarity). mmu.ac.uk | Excellent; resolves over 190-200 congeners. osti.govmmu.ac.uk | Vastly increased peak capacity and resolution, structured chromatograms. gcms.cz | Complex instrumentation and data analysis. |
Mass Spectrometric Detection and Quantification Strategies
Following chromatographic separation, mass spectrometry (MS) is used for the detection and quantification of the PCB congeners. For accurate quantification, especially at trace levels, isotope dilution mass spectrometry is the gold standard. nih.govnih.govresearchgate.net
This technique relies on the use of stable isotope-labeled internal standards, such as 2,2',3,5',6-Pentachlorobiphenyl-13C12. chrom-china.comthermofisher.com A known amount of the labeled standard is added to the sample prior to extraction and cleanup. researchgate.net The labeled standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including any potential losses during sample preparation.
During MS analysis, the instrument detects both the native congener and its 13C-labeled counterpart. Although they co-elute chromatographically, they are distinguished by their mass-to-charge (m/z) ratio. For example, the molecular ion for native pentachlorobiphenyl (C12H5Cl5) is m/z 326, while for this compound (¹³C₁₂H₅Cl₅) it is m/z 338. nih.govclearsynth.com
Quantification is based on the ratio of the response of the native analyte to the response of the known amount of the labeled internal standard. nih.gov This approach corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise results. nih.gov High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is often coupled with GC or GCxGC to enhance selectivity and sensitivity, allowing for detection limits in the low picogram-per-milliliter range. nih.govresearchgate.netchrom-china.com For MS/MS, specific precursor-to-product ion transitions are monitored for both the native and labeled compounds to ensure unambiguous identification and quantification. nih.govresearchgate.net
Quality Assurance and Quality Control (QA/QC) Protocols in 13C12-PCB Analysis
Method Validation and Performance Characteristics (e.g., Detection Limits, Repeatability)
The use of this compound as an internal standard is a cornerstone of advanced analytical methodologies, particularly isotope dilution mass spectrometry (IDMS), for the accurate quantification of its native counterpart, PCB 95. nih.gov Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. This involves a rigorous evaluation of several key performance characteristics, including detection limits and repeatability.
The validation of analytical methods employing this compound typically follows established guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA). cdc.govepa.gov These protocols are designed to assess the performance of the entire analytical process, from sample extraction and cleanup to instrumental analysis. cdc.gov The inherent chemical and physical similarity of the 13C-labeled standard to the target analyte allows it to effectively compensate for variations in sample preparation and instrumental response, which is crucial for achieving high accuracy and precision in complex matrices such as environmental and biological samples. nih.govresearchgate.net
Detection Limits
Method detection limits (MDLs) and instrument detection limits (IDLs) are fundamental performance characteristics that define the lowest concentration of an analyte that can be reliably distinguished from background noise. In the context of PCB analysis using isotope dilution GC-MS/MS, the IDL is a measure of the instrument's sensitivity under ideal conditions, while the MDL accounts for the entire analytical process, including sample matrix effects.
Recent advancements in gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) have enabled remarkably low detection limits for PCBs. For instance, studies using such systems have reported IDLs for various PCB congeners to be in the low femtogram (fg) range. pragolab.cz While specific data for this compound is often part of a larger suite of PCBs, the performance is expected to be within a similar range. The use of this compound is integral to achieving these low detection levels for PCB 95, as it provides a stable reference point for quantification.
The following table provides representative instrument detection limits for PCB analysis in different matrices, illustrating the sensitivity of modern analytical methods that would employ this compound for the analysis of PCB 95.
Representative Instrument Detection Limits (IDLs) for PCB Analysis
| Matrix | Detection Limit (per congener) | On-Column Amount |
|---|---|---|
| Water | 0.15 - 0.95 pg/L | 3 - 19 fg |
| Soil | 0.015 - 0.095 ng/kg | 3 - 19 fg |
| Fish Tissue | 0.01 - 0.02 µg/kg | Not Applicable |
Data is illustrative of typical performance in methods where this compound would be used as an internal standard. pragolab.czresearchgate.net
Repeatability
Repeatability, often expressed as relative standard deviation (RSD), measures the precision of an analytical method under the same operating conditions over a short interval of time. High repeatability is essential for ensuring that the analytical results are consistent and reliable. The use of this compound significantly enhances the repeatability of PCB 95 quantification by correcting for random variations during the analytical process.
In method validation studies for PCBs in various matrices, the repeatability is assessed by analyzing replicate samples spiked with known concentrations of the target analytes and their corresponding 13C-labeled internal standards. The RSD for these measurements is then calculated. For example, a study on the determination of 20 PCB congeners in fish samples using an isotope dilution method with GC-MS/MS reported relative standard deviations ranging from 5.09% to 18.5% for spiked samples. researchgate.net Another study on the analysis of PCBs in transformer oil by three different laboratories found an average RSD of 3.86% for the relative response factors of native and isotope-labeled standards. researchgate.net
The following table summarizes typical repeatability data from studies utilizing isotope dilution methods for PCB analysis.
Repeatability of PCB Analysis in Spiked Samples
| Matrix | Spiking Level | Relative Standard Deviation (RSD) |
|---|---|---|
| Fish Tissue | 3 levels | 5.09% - 18.5% |
| Transformer Oil | Not specified | 3.86% (for RRFs) |
| Blood Plasma | 0.5 - 500 µg/L | < 20% |
| Fish (lipid weight) | 4, 8, and 12 ng/g | < 8% |
This data represents the performance of methods where this compound would be used for the analysis of PCB 95. researchgate.netresearchgate.netrevistabiomedica.orgnih.gov
Environmental Fate and Transport Studies Utilizing 2,2 ,3,5 ,6 Pentachlorobiphenyl 13c12 As a Tracer
Photolytic Degradation Research in Aquatic and Atmospheric Compartments
Photolytic degradation, the breakdown of compounds by light, is a significant natural attenuation process for PCBs in the environment. nih.gov Research in this area focuses on how sunlight transforms these molecules in surface waters and the atmosphere.
Elucidation of Photodegradation Pathways and Byproducts
The photodegradation of PCBs involves the absorption of light energy, leading to the cleavage of carbon-chlorine (C-Cl) bonds. Studies on various PCB congeners have shown that the primary pathway is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, resulting in a less chlorinated biphenyl (B1667301). nih.gov The reactivity of the chlorine atoms is position-dependent, with ortho-chlorines generally being more susceptible to removal than meta- or para-chlorines. nih.gov For 2,2',3,5',6-Pentachlorobiphenyl, this would imply a stepwise degradation into various tetrachlorobiphenyls, followed by trichlorobiphenyls, and so on.
Utilizing 2,2',3,5',6-Pentachlorobiphenyl-13C12 as a tracer would enable scientists to definitively identify these lower-chlorinated byproducts. By analyzing samples over time with gas chromatography-mass spectrometry (GC-MS), the appearance of 13C12-labeled tetrachlorobiphenyls could be unequivocally attributed to the degradation of the parent compound, separating this process from the dechlorination of other ambient PCBs. Advanced oxidation processes can also occur, leading to the formation of hydroxylated PCBs (OH-PCBs) and, in some cases, the complete mineralization of the compound to carbon dioxide and inorganic chloride. nih.gov
Influence of Environmental Factors on Photoreactivity
The rate and extent of PCB photodegradation are heavily influenced by the surrounding environmental matrix. researchgate.net Several key factors can alter the photoreactivity:
Photosensitizers: Natural water bodies contain dissolved organic matter (DOM), which can act as a photosensitizer. researchgate.net When DOM absorbs sunlight, it can transfer that energy to the PCB molecule or generate reactive oxygen species (ROS) like hydroxyl radicals, which then attack the PCB, accelerating its degradation. nih.govresearchgate.net
Catalysts: The presence of semiconductor particles, such as titanium dioxide (TiO2), can significantly catalyze photodegradation. nih.govnih.gov These particles, when irradiated with UV light, generate electron-hole pairs that produce highly reactive radicals, enhancing the breakdown of PCBs. nih.govnih.gov
Oxidants: The addition of oxidants like hydrogen peroxide (H2O2) can dramatically increase the degradation rate of certain PCBs by generating more hydroxyl radicals. nih.gov
pH: The pH of the water can influence the surface charge of catalysts and the speciation of other dissolved components, thereby affecting degradation efficiency. nih.gov
Physical State: PCBs adsorbed onto sediment or suspended particles may have different photodegradation rates and pathways compared to those dissolved in water due to altered light availability and chemical interactions. researchgate.net
In these studies, this compound is critical for obtaining precise kinetic data. By tracking the disappearance of the labeled parent compound under various conditions (e.g., different DOM concentrations, pH levels, or catalyst loads), researchers can build accurate models to predict the environmental persistence of this congener.
Microbial Transformation Processes and Mechanisms
Microbial degradation is a key process that determines the ultimate fate of PCBs in soil, sediments, and water. nih.gov Many microorganisms have evolved enzymatic machinery capable of transforming these synthetic compounds. nih.gov The degradation typically proceeds through two complementary pathways: anaerobic reductive dechlorination and aerobic oxidative degradation. nih.govnih.govnih.gov
Anaerobic Reductive Dechlorination Studies
Under anaerobic conditions, such as those found in deep sediments, certain microorganisms can use chlorinated compounds like PCBs as electron acceptors in their respiration. wikipedia.org This process, known as reductive dechlorination or dehalorespiration, involves the removal of chlorine atoms and is the primary mechanism for the breakdown of highly chlorinated PCBs in the environment. oup.comepa.gov
Research has shown that this dechlorination preferentially removes chlorine atoms from the meta and para positions of the biphenyl rings. oup.comepa.gov For 2,2',3,5',6-Pentachlorobiphenyl, this would lead to the formation of lower-chlorinated, ortho-substituted congeners. The use of the 13C12-labeled compound in microcosm studies allows for precise tracking of these transformations. For instance, spiking a sediment slurry with this compound and incubating it under anaerobic conditions would allow researchers to monitor the formation of specific 13C12-labeled tetrachloro- and trichlorobiphenyls, confirming the dechlorination pathway. Studies have documented that this process can be slow, with half-lives ranging from months to years, but can sometimes be stimulated by the addition of other halogenated compounds. oup.com
Table 1: Potential Anaerobic Dechlorination Products of 2,2',3,5',6-Pentachlorobiphenyl
| Parent Compound | Potential Primary Products (Tetrachlorobiphenyls) | Dechlorination Position |
| 2,2',3,5',6-Pentachlorobiphenyl | 2,2',3,6-Tetrachlorobiphenyl | meta (5') |
| 2,2',5',6-Tetrachlorobiphenyl | meta (3) | |
| 2,2',3,5'-Tetrachlorobiphenyl | para (6) |
This table represents hypothetical primary dechlorination products based on established microbial preferences for meta and para chlorine removal. The use of this compound would be required to confirm these specific pathways in an experimental setting.
Aerobic Oxidative Degradation Pathways
While anaerobic bacteria are effective at dechlorinating highly chlorinated PCBs, aerobic bacteria are required to break open the biphenyl ring structure. nih.govnih.gov The products of anaerobic dechlorination—less-chlorinated, ortho-substituted congeners—are more susceptible to aerobic attack. nih.gov The key enzymatic process is initiated by a biphenyl dioxygenase (BphA), which inserts two oxygen atoms into one of the aromatic rings. asm.orgwalshmedicalmedia.com This is followed by a series of enzymatic reactions (catalyzed by BphB, BphC, and BphD) that cleave the ring and ultimately lead to intermediates that can enter central metabolic cycles like the TCA cycle. wikipedia.orgwalshmedicalmedia.com
The congener 2,2',3,5',6-Pentachlorobiphenyl is generally resistant to aerobic degradation due to its high number of chlorines and substitution pattern. However, its dechlorination products can be mineralized aerobically. Sequential anaerobic-aerobic treatment systems have been shown to be effective for PCB degradation, where anaerobic conditions first dechlorinate the compounds, followed by an aerobic phase to complete the degradation. researchgate.net Again, employing this compound as a tracer in such sequential systems would provide definitive proof of the complete mineralization of the original pollutant.
Identification of Microbial Consortia and Enzymatic Systems Involved
A wide range of microorganisms capable of degrading PCBs have been isolated from contaminated environments. nih.gov No single organism can typically mineralize the complex mixtures of PCBs found in commercial products; rather, microbial consortia work together. wikipedia.org Anaerobic dechlorination is often carried out by bacteria from genera such as Dehalococcoides and Dehalobacter. nih.gov
Aerobic degradation is performed by a broader group of bacteria. nih.gov The use of 13C-labeled substrates can aid in identifying the specific microbes responsible for degradation within a complex community through techniques like Stable Isotope Probing (SIP), where the labeled carbon is incorporated into the DNA/RNA of the active organisms.
Table 2: Examples of Microbial Genera and Key Enzymes in PCB Degradation
| Degradation Type | Microbial Genera | Key Enzymes | Reference |
| Anaerobic Dechlorination | Dehalococcoides, Dehalobacter, Desulfitobacterium | Reductive Dehalogenases | nih.gov |
| Aerobic Oxidation | Burkholderia, Pseudomonas, Rhodococcus, Comamonas, Alcaligenes | Biphenyl Dioxygenase (BphA), Dihydrodiol Dehydrogenase (BphB), Ring-Cleavage Dioxygenase (BphC) | nih.govasm.orgnih.gov |
The primary enzyme for initiating aerobic PCB degradation is biphenyl dioxygenase, which belongs to the Rieske non-heme iron oxygenase family. asm.orgwalshmedicalmedia.com The specificity of this enzyme often determines which PCB congeners a particular bacterial strain can degrade. nih.govnih.gov Researchers have engineered bacteria with modified dioxygenase enzymes to enhance their degradation capabilities toward a wider range of PCBs. asm.org
Abiotic Transformation Pathways (Excluding Basic Chemical Properties)
No studies were found that specifically investigated the abiotic transformation of this compound. Research on the abiotic degradation of PCBs in general suggests that processes like photolysis (degradation by sunlight) and reductive dechlorination in anaerobic sediments can occur, but the rates and products are highly dependent on the specific PCB congener and environmental conditions.
Inter-Compartmental Exchange and Transport Dynamics
Sediment-Water Partitioning and Fluxes
The partitioning of PCBs between sediment and water is a critical process governing their bioavailability and transport in aquatic systems. This partitioning is influenced by factors such as the organic carbon content of the sediment and the hydrophobicity of the PCB congener. While numerous studies have examined the sediment-water partitioning of various PCBs, none were found that specifically used this compound as a tracer to quantify these fluxes. General studies indicate that PCBs tend to adsorb strongly to sediments. nih.govnih.gov
Air-Surface Exchange Dynamics
The exchange of PCBs between the atmosphere and surfaces like water or soil is a key component of their global transport. This dynamic process, which includes both deposition and volatilization, is influenced by temperature and the physicochemical properties of the specific PCB. While models and measurements exist for the air-surface exchange of PCBs, there is no specific data available for this compound.
Long-Range Atmospheric and Aquatic Transport
The use of 13C-labeled PCBs as internal standards in air sampling campaigns has been crucial for understanding the long-range atmospheric transport of these pollutants to remote ecosystems. copernicus.org This methodology allows for the accurate measurement of ambient concentrations, which is essential for tracking the movement of PCBs on a global scale. However, no studies were found that specifically tracked the long-range transport of this compound as a tracer.
Ecological Biotransformation and Bioaccumulation Investigations with 2,2 ,3,5 ,6 Pentachlorobiphenyl 13c12
Biotransformation in Aquatic Organisms and Terrestrial Biota
The biotransformation of 2,2',3,5',6-Pentachlorobiphenyl is a crucial factor influencing its persistence and potential toxicity in the environment. This process is highly dependent on the species, the specific enzymes involved, and the chirality of the molecule.
Hepatic and Extra-Hepatic Metabolism in Non-Human Species
In the terrestrial plant kingdom, whole poplar plants have been shown to take up and transform PCB 95. nih.govnih.gov This demonstrates that biotransformation is not exclusive to fauna and that flora can also play a role in the environmental fate of these contaminants.
Identification of Biologically Formed Metabolites (e.g., Hydroxylated PCBs)
The primary metabolic pathway for PCBs is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs). nih.govnih.gov In the case of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95), several hydroxylated metabolites have been identified in various species.
In female mice, the major hydroxylated metabolite found in blood and liver was 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB 95). acs.org Other metabolites, such as 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl (5-OH-PCB 95), were also detected, with their relative abundance varying depending on the dose and tissue. acs.org Studies with human liver microsomes also identified 4'-OH-PCB 95 as the major metabolite. nih.gov
Table 1: Identified Hydroxylated Metabolites of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) in Different Species
| Species | Tissue/Organism Part | Major Metabolite(s) | Other Detected Metabolites | Reference(s) |
| Mouse (Female C57Bl/6) | Blood, Liver | 4'-OH-PCB 95 | 5-OH-PCB 95, 3-OH-PCB 103, 4,5-diOH-PCB 95 | acs.org |
| Poplar Plant | Roots | 4'-OH-PCB 95 | Unknown hydroxylated PCB 95 | nih.govnih.gov |
| Human | Liver Microsomes | 4'-OH-PCB 95 | Not specified | nih.gov |
Stereoselective Biotransformation of Chiral PCB Congeners
2,2',3,5',6-Pentachlorobiphenyl is a chiral compound, meaning it exists as two non-superimposable mirror images called atropisomers. The biotransformation of this and other chiral PCBs is often stereoselective, with one atropisomer being metabolized at a different rate than the other. acs.orgnih.gov This stereoselectivity is a key factor leading to the non-racemic (unequal mixture of atropisomers) signatures of chiral PCBs observed in environmental and biological samples. google.comusgs.gov
In vitro studies with rat cytochrome P-450 2B1 have shown preferential biotransformation of specific atropisomers of various chiral PCBs. acs.orgnih.gov For PCB 95, studies in female mice demonstrated a dose-dependent enantiomeric enrichment of the parent compound in various tissues, including the brain. nih.govescholarship.org The hydroxylated metabolites of PCB 95 also showed enantiomeric enrichment in the blood and liver of these mice. acs.orgnih.govescholarship.org Specifically, the second eluting atropisomer of 4'-OH-PCB 95 was preferentially formed in studies with human liver microsomes. nih.gov Similarly, in poplar plants, the formation of 4'-OH-PCB 95 was found to be atropselective, with a slight enrichment of the second eluting atropisomer in the roots. nih.govnih.gov
This stereoselective metabolism is significant because the different atropisomers of a chiral PCB can exhibit different toxicities. acs.orgscispace.com Therefore, understanding the stereoselective biotransformation is crucial for a complete risk assessment.
Bioaccumulation and Trophic Transfer within Ecosystems
The persistence of 2,2',3,5',6-Pentachlorobiphenyl in the environment leads to its accumulation in organisms and subsequent transfer through food webs.
Congener-Specific Bioaccumulation Factors in Food Webs
Bioaccumulation refers to the uptake of a chemical from the environment, resulting in a higher concentration in the organism than in the surrounding medium. greenfacts.org The extent of bioaccumulation is often described by the bioaccumulation factor (BAF), which is the ratio of the chemical concentration in an organism to that in the water. researchgate.net
For PCBs, bioaccumulation is congener-specific and influenced by factors such as the degree of chlorination and the octanol-water partition coefficient (Kow). researchgate.netmdpi.com Highly chlorinated and more lipophilic (fat-loving) congeners, like 2,2',3,5',6-Pentachlorobiphenyl, tend to have higher bioaccumulation potential. nih.govnih.gov They accumulate in the fatty tissues of organisms. greenfacts.org
In aquatic food webs, PCBs partition from the water and sediment into lower trophic level organisms like phytoplankton and invertebrates, and are then transferred up the food chain. greenfacts.orgresearchgate.netnih.gov Studies in various aquatic systems have shown that the BAFs for individual PCB congeners can vary by orders of magnitude depending on the species and environmental conditions. researchgate.net
Biomagnification Potential Across Trophic Levels
Biomagnification is the process by which the concentration of a contaminant increases in successive trophic levels of a food web. greenfacts.org PCBs, including 2,2',3,5',6-Pentachlorobiphenyl, are known to biomagnify. greenfacts.orgclu-in.org This leads to the highest concentrations being found in top predators. greenfacts.org
The biomagnification potential of a PCB congener is related to its resistance to metabolic degradation. Congeners that are more resistant to biotransformation are more likely to be retained in tissues and transferred to the next trophic level. Research in a stream food web demonstrated that the predictive power of trophic position for individual congener concentrations increased with the Kow value. researchgate.net For congeners with a log Kow greater than 6.5, a significant positive relationship was observed between their concentration and trophic position. researchgate.net This indicates a strong potential for biomagnification for these more lipophilic PCBs.
The biomagnification of PCBs has been documented in a variety of ecosystems, from aquatic environments where it moves from plankton to fish to marine mammals, to terrestrial systems where it can accumulate from soil and plants into invertebrates, birds, and mammals. greenfacts.org
Plant-Microbe Interactions in PCB Transformation
The transformation of persistent organic pollutants like polychlorinated biphenyls (PCBs) in the environment is a complex process significantly influenced by the intricate interactions between plants and microorganisms. While 2,2',3,5',6-Pentachlorobiphenyl-13C12 is a carbon-12 isotope-labeled form of the congener PCB 95, used for tracing its environmental fate, its degradation pathways are considered analogous to its unlabeled counterpart. The fundamental mechanisms of plant-microbe interactions in the transformation of PCBs, therefore, provide a strong basis for understanding the potential fate of this specific labeled compound.
The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. researchgate.netnih.gov Plants release a variety of organic compounds, known as root exudates, which can serve as a carbon and energy source for soil microorganisms. researchgate.net These exudates can also act as signaling molecules, influencing the composition and metabolic activity of the microbial community in the rhizosphere. nih.govfrontiersin.org In the context of PCB contamination, certain plant species have been shown to foster the growth of PCB-degrading bacteria. nih.govasm.orgshareok.org
Rhizodegradation and Phytoremediation Mechanisms
Rhizodegradation is the breakdown of contaminants in the rhizosphere through the synergistic action of plants and their associated microorganisms. researchgate.netnih.gov This process is a key component of phytoremediation, a broader strategy that uses plants to clean up contaminated environments. mdpi.comresearchgate.net The mechanisms involved in the rhizodegradation of PCBs, including congeners like 2,2',3,5',6-Pentachlorobiphenyl, are multifaceted.
Stimulation of Microbial Degradation:
Plants play a crucial role in enhancing the microbial degradation of PCBs in several ways:
Root Exudates as Co-metabolites: Plant root exudates can contain compounds like flavonoids and other phenolics that can induce the expression of genes responsible for PCB degradation in bacteria. researchgate.netnih.gov For instance, some plant compounds can act as analogs of biphenyl (B1667301), the primary substrate for many PCB-degrading bacteria, thereby triggering the production of the necessary enzymes. nih.gov
Enhanced Bioavailability: The release of certain compounds by plant roots can increase the bioavailability of hydrophobic compounds like PCBs, making them more accessible to microbial attack. nih.gov
Improved Soil Conditions: The presence of plant roots can improve soil aeration and structure, creating a more favorable environment for aerobic microbial degradation of PCBs. nih.govresearchgate.net
Phytoremediation Mechanisms:
Beyond stimulating microbial activity, plants can directly contribute to the remediation of PCB-contaminated soil through several mechanisms:
Phytoextraction: This involves the uptake of contaminants from the soil by plant roots and their translocation to the harvestable aerial parts of the plant. mdpi.com However, the efficiency of phytoextraction for highly chlorinated PCBs like pentachlorobiphenyls is generally considered to be low due to their strong adsorption to soil particles. nih.gov
Phytotransformation/Phytodegradation: Plants possess enzymes, such as peroxidases and cytochrome P450, that can metabolize some PCB congeners. mdpi.com However, studies have indicated that the metabolism of higher chlorinated PCBs within plant tissues is limited. nih.gov
Rhizofiltration: This refers to the adsorption or precipitation of contaminants onto plant roots, thereby immobilizing them and preventing their further migration in the environment. nih.gov
Research Findings on PCB Degradation:
Numerous studies have demonstrated the potential of various plant and microbial species in the degradation of PCBs. While specific data for this compound is scarce, research on the closely related unlabeled congener (PCB 95) and other pentachlorobiphenyls provides valuable insights.
A study evaluating the phytoremediation of various PCB congeners in soil found that the presence of plants like Brassica juncea, Avena sativa, Brachiaria decumbens, and Medicago sativa significantly enhanced the removal of PCBs, with removal percentages ranging from 45% to 63% compared to unplanted control soil. fao.org Notably, PCB 118, a pentachlorobiphenyl, was detected in the roots of Brachiaria decumbens, indicating some level of uptake. fao.org
The table below summarizes findings from a study that investigated the ability of different bacterial strains isolated from the rhizosphere of plants in a PCB-contaminated site to degrade various PCB congeners.
| Bacterial Strain | PCB Congener Degraded | Reference |
| Rhodococcus sp. | Broad range of congeners | asm.org |
| Luteibacter sp. | Various congeners | asm.org |
| Williamsia sp. | Various congeners | asm.org |
Another study highlighted the role of specific plants in fostering PCB-degrading bacteria. It was found that Austrian pine (Pinus nigra) and goat willow (Salix caprea) supported significantly higher numbers of PCB-degrading bacteria in their root zones compared to other plants or non-rooted soil. asm.orgshareok.org
The following interactive table presents data on the removal of different PCB congeners by various plants.
| Plant Species | PCB Congener | Removal Percentage (%) | Reference |
| Brassica juncea | PCB 44 | 45-63 | fao.org |
| Avena sativa | PCB 66 | 45-63 | fao.org |
| Brachiaria decumbens | PCB 118 | 45-63 | fao.org |
| Medicago sativa | PCB 153 | 45-63 | fao.org |
| Brachiaria decumbens | PCB 170 | 45-63 | fao.org |
| Brachiaria decumbens | PCB 180 | 45-63 | fao.org |
It is important to note that the degradation of PCBs is highly dependent on the number and position of chlorine atoms on the biphenyl rings. mdpi.com Lower chlorinated PCBs are generally more susceptible to aerobic degradation, while highly chlorinated congeners are more recalcitrant. frontiersin.org The use of this compound in research allows for precise tracking of its movement and transformation within these complex plant-microbe systems, providing a clearer understanding of the efficacy of rhizodegradation and phytoremediation strategies.
Applications in Environmental Forensics and Source Apportionment Using Isotopic Signatures
Isotopic Fingerprinting of Weathered and Transformed PCB Mixtures
When released into the environment, PCB mixtures undergo "weathering." This involves a combination of physical, chemical, and biological processes that alter the original composition of the mixture. nih.gov More volatile and water-soluble congeners may be preferentially lost, while others may be biodegraded. These transformations change not only the congener pattern but also the isotopic fingerprint of the remaining mixture. nih.govresearchgate.net
Isotopic fingerprinting of weathered PCBs provides valuable information on the environmental fate and transport processes affecting the contaminants. For instance, the degree of ¹³C enrichment in remaining congeners can indicate the extent of biodegradation the mixture has undergone. nih.gov Analysis by 2DGC-IRMS, with the aid of labeled internal standards like 2,2',3,5',6-Pentachlorobiphenyl-¹³C₁₂, allows for the precise measurement of the δ¹³C values of individual congeners within a complex, weathered sample. nih.gov This detailed isotopic data creates a unique fingerprint that can reveal the history of the contamination, including the original source and the subsequent transformation processes it has experienced.
Spatiotemporal Analysis of PCB Distribution in Environmental Reservoirs
Understanding how PCBs move through and accumulate in environmental reservoirs like lakes, rivers, and atmospheric systems requires analyzing their distribution in space and over time (spatiotemporal analysis). nih.govresearchgate.net Such studies often involve collecting and analyzing a large number of samples from different locations and at different times. researchgate.net
Emerging Research Directions and Future Perspectives
Integration of ¹³C₁₂-PCB Research with Advanced Modeling Approaches
The integration of empirical data from ¹³C₁₂-PCB tracer studies with advanced computational models represents a powerful synergy for predicting the environmental fate and transport of PCBs. While laboratory and field studies provide invaluable data on specific processes, modeling allows for the extrapolation of these findings to larger, more complex systems and over longer timescales.
Advanced modeling approaches, such as pharmacokinetic models and multimedia fate models, can be parameterized and validated using the precise data generated from studies employing ¹³C₁₂-labeled congeners. For instance, the metabolic pathways and rates of specific PCB congeners, determined through in vitro experiments with ¹³C₁₂-PCBs, can serve as direct inputs for models that predict bioaccumulation in wildlife and humans.
Furthermore, decision tree analysis and other machine learning algorithms are being used to identify complex relationships between PCB exposure and health outcomes. nih.gov These models can analyze large datasets, including serum PCB levels measured by isotope dilution mass spectrometry, to identify critical congeners and their threshold concentrations associated with adverse effects. nih.gov The use of ¹³C₁₂-PCB standards in these analytical methods ensures the accuracy of the data underpinning these predictive models. nih.gov
Future research will likely focus on developing more sophisticated, mechanistically based models that can simulate the complex interactions between PCBs and biological systems. The continued use of ¹³C₁₂-PCBs will be essential for generating the high-quality data needed to build and test these next-generation models, ultimately leading to more accurate risk assessments and effective management strategies for PCB contamination.
Development of Novel High-Throughput Screening Methods for PCB Degradation
The development of rapid and efficient methods for screening the degradation of PCBs is crucial for identifying and optimizing bioremediation strategies. Traditional methods for assessing PCB degradation can be time-consuming and labor-intensive. High-throughput screening (HTS) assays, which allow for the rapid testing of large numbers of samples, offer a promising alternative.
Isotopically labeled compounds, including ¹³C₁₂-PCBs, are ideally suited for HTS applications. For example, methods using fast gas chromatography coupled with isotope dilution time-of-flight mass spectrometry (GC-IDTOFMS) have been developed for the high-throughput analysis of PCBs in biological samples like human serum. rsc.orgcapes.gov.br These methods significantly reduce the chromatographic separation time, allowing for the analysis of a large number of samples per day. rsc.orgcapes.gov.br
Future advancements in this area may involve the development of cell-based assays or enzymatic screens that utilize ¹³C₁₂-PCBs as substrates. By incorporating a detectable isotopic label, the breakdown of the PCB molecule can be easily and rapidly quantified, for instance, by measuring the release of a labeled fragment. This would enable the efficient screening of microbial consortia, genetically engineered microorganisms, or novel enzymes for their ability to degrade specific PCB congeners. The integration of HTS with ¹³C₁₂-PCBs will accelerate the discovery of effective and environmentally friendly solutions for PCB contamination.
Elucidation of Unknown Biotransformation Pathways and Novel Metabolites
Despite significant research, gaps remain in our understanding of the complete biotransformation pathways of many PCB congeners. nih.gov The identification of all metabolites, including potentially more toxic or persistent ones, is critical for a comprehensive assessment of PCB risks. The use of ¹³C₁₂-labeled PCBs is a powerful tool for tracing the metabolic fate of these compounds and identifying previously unknown metabolites.
When an organism is exposed to a ¹³C₁₂-PCB, the carbon-13 atoms act as a stable isotopic signature. isotope.com As the parent PCB is metabolized, this signature is carried over to its metabolic products. Using high-resolution mass spectrometry, researchers can specifically search for molecules that contain the ¹³C₁₂ label, allowing for the confident identification of metabolites even in complex biological matrices.
Studies have already utilized ¹³C-labeled internal standards in the analysis of PCB metabolites, such as hydroxylated PCBs (OH-PCBs). nih.gov This approach improves the accuracy of quantification and aids in the structural elucidation of these compounds. For example, research on the metabolism of specific PCB congeners by human cytochrome P450 enzymes has employed ¹³C-labeled standards to investigate isoform-specific biotransformation pathways. nih.gov
Future research will likely involve the use of advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with ¹³C₁₂-PCBs to fully characterize novel metabolic pathways. This will provide a more complete picture of how different organisms process PCBs and help to identify any metabolites of emerging concern.
Application of Isotopic Tracers in Remediation Efficacy Assessment Studies
Assessing the effectiveness of remediation efforts at PCB-contaminated sites is a critical step in environmental management. Isotopic tracers, including ¹³C₁₂-PCBs, offer a robust and precise method for evaluating the performance of various remediation technologies. mdpi.com
In bioremediation studies, for instance, a known amount of a ¹³C₁₂-labeled PCB congener can be introduced into a contaminated soil or sediment microcosm. nih.gov By tracking the disappearance of the labeled congener and the appearance of its degradation products over time, researchers can accurately quantify the rate and extent of biodegradation. nih.gov This approach provides a clear and unambiguous measure of the activity of the degrading microorganisms, without interference from the background of unlabeled PCBs already present at the site.
Similarly, in studies evaluating the efficacy of physical or chemical treatment methods, ¹³C₁₂-PCBs can be used to monitor the destruction or transformation of the target compounds. nih.gov The high precision of isotope dilution mass spectrometry allows for the detection of even small changes in the concentration of the labeled PCB, providing a sensitive measure of the treatment's effectiveness.
The application of isotopic tracers extends to monitoring the long-term stability of remediated sites. researchgate.net By analyzing environmental samples for the presence of the ¹³C₁₂-labeled tracer, it is possible to assess whether previously sequestered or treated PCBs are being released back into the environment. mdpi.comresearchgate.net This provides a higher degree of confidence in the long-term success of the remediation strategy.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2,2',3,5',6-Pentachlorobiphenyl-13C12 in environmental samples, and how can their accuracy be validated?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution is optimal due to the compound’s 13C12 labeling, which reduces interference from non-labeled congeners. Validation should include spike-and-recovery tests using certified reference materials (CRMs) and calibration curves in matrices like soil or biological tissues. Stability in solvents (e.g., 10% toluene-nonane mixtures) must be verified via repeated analyses over time to assess degradation . For data fitting, nonlinear regression models (e.g., three-parameter equations) are critical for potency calculations .
Q. What regulatory considerations apply when handling this compound in laboratory settings?
- Methodological Answer : Under the Chemical Review Act, researchers must obtain a confirmation certificate for its use as a "First Specific Chemical Substance." This involves submitting protocols detailing containment measures, waste disposal, and exposure mitigation. Documentation should align with safety classifications (e.g., hazard codes 4-1-II for flammability and toxicity) as specified in reagent catalogs .
Q. How should researchers ensure the purity and stability of this compound in experimental preparations?
- Methodological Answer : Purity can be confirmed using high-resolution mass spectrometry (HRMS) to detect isotopic enrichment and trace impurities. Stability tests should evaluate solvent compatibility (e.g., isooctane or toluene-nonane blends) under storage conditions (e.g., -20°C, dark environments). Regular re-analysis via GC-MS over 6–12 months is advised to monitor degradation, with adjustments made to solvent systems if peak broadening or shifts occur .
Advanced Research Questions
Q. How can enantioselective effects of this compound on calcium signaling pathways be evaluated in neuronal models?
- Methodological Answer : Enantiomer separation via chiral stationary-phase HPLC is essential. After isolating enantiomers (e.g., aS- and aR-PCB 95), use radioligand binding assays with RyR1/RyR2-enriched membranes to assess receptor interactions. Measure Ca²+ flux in hippocampal neuron cultures using fluorescent indicators (e.g., Fluo-4). Chronic exposure protocols (e.g., 50–200 nM for 7–14 days) should include one-way ANOVA and post hoc Dunnett’s tests to compare frequency/amplitude changes in spontaneous calcium oscillations (SCOs) .
Q. What experimental designs are optimal for resolving contradictions in enantiomer-specific activity data?
- Methodological Answer : Contradictions (e.g., aS-PCB 95 reducing SCO amplitude but not frequency) require iterative data triangulation. Combine electrophysiological recordings, receptor occupancy studies, and molecular dynamics simulations to identify binding site disparities. Apply the FINER criteria to refine hypotheses: ensure feasibility by using RyR1/RyR2 knockout models and validate novelty through literature gaps (e.g., stereoselective metabolism in human tissues) .
Q. How can isotopic labeling (13C12) influence interaction studies with biological receptors?
- Methodological Answer : The 13C12 label may alter binding kinetics due to subtle mass differences. Compare labeled vs. non-labeled congeners using surface plasmon resonance (SPR) to quantify association/dissociation rates. Validate findings with isotopic tracer studies in metabolically active systems (e.g., liver microsomes) to assess whether labeling affects metabolic pathways or enantiomer enrichment .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response relationships in PCB-induced neurotoxicity?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves, with EC50/IC50 values calculated from three-parameter equations. For non-monotonic effects (e.g., aR-PCB 95’s biphasic SCO frequency changes), apply mixed-effects models to account for variability across biological replicates. Pair with false discovery rate (FDR) corrections for multiple comparisons .
Q. How should researchers address discrepancies between in vitro and in vivo enantiomer activity profiles?
- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic CYP450 activation). Design cross-validation experiments: expose primary hepatocytes to enantiomers and quantify metabolites via LC-HRMS. Compare results to in vivo models (e.g., zebrafish or rodents) using pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
